

Clortermine Hydrochloride: A Technical Guide on DEA Schedule and Abuse Potential

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Compound of Interest

Compound Name: Clortermine hydrochloride

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Abstract

This technical guide provides an in-depth analysis of **clortermine hydrochloride**, focusing on its classification as a controlled substance by the Drug Enforcement Administration (DEA) and its potential for abuse. **Clortermine hydrochloride**, a sympathomimetic amine with anorectic effects, is regulated as a Schedule III controlled substance in the United States. This guide synthesizes available preclinical and regulatory data to offer a comprehensive understanding of its pharmacological profile, abuse liability, and the experimental methodologies used in its evaluation. Quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Clortermine hydrochloride, chemically known as (o-chloro- α,α -dimethylphenethylamine hydrochloride), is a phenethylamine derivative that has been used as a short-term adjunct in weight management programs.[1] Due to its structural and pharmacological similarities to other central nervous system (CNS) stimulants, its potential for abuse has been a subject of regulatory scrutiny. This document aims to provide a detailed technical overview for researchers and professionals in the field of drug development and evaluation.

DEA Scheduling and Regulatory Status

The U.S. Drug Enforcement Administration (DEA) classifies controlled substances into one of five schedules based on their accepted medical use, abuse potential, and likelihood of causing dependence.^[2]

Table 1: DEA Scheduling Information for **Clortermine Hydrochloride**

Substance Name	DEA Schedule	Date of Scheduling	DEA Controlled Substances Code
Clortermine Hydrochloride	Schedule III	June 15, 1973	1647

Substances in Schedule III are defined as having a potential for abuse less than the drugs in Schedules I and II, an accepted medical use in treatment in the United States, and abuse may lead to moderate or low physical dependence or high psychological dependence.^[3] The placement of clortermine in Schedule III reflects the DEA's assessment of these factors.

Abuse Potential

The abuse potential of a substance is a critical factor in its scheduling and clinical use. It is evaluated through a combination of preclinical studies, clinical trials, and post-marketing surveillance. For clortermine, the primary evidence for its abuse potential comes from preclinical animal studies.

Preclinical Assessment of Abuse Liability

Animal behavioral models are fundamental in predicting the abuse potential of new chemical entities. The two most common paradigms are self-administration and drug discrimination studies.

Intravenous self-administration studies in animals, particularly non-human primates, are considered the gold standard for assessing the reinforcing effects of a drug, which is a key indicator of its abuse liability. A seminal study by Griffiths, Brady, and Snell (1978) evaluated the reinforcing properties of several phenylethylamines, including clortermine, in baboons.

Table 2: Summary of Self-Administration Data for Clortermine and Comparator Drugs in Baboons

Drug	Peak Mean Injections per Day	Dose Range Tested (mg/kg/injection)	Relative Potency to d-Amphetamine
d-Amphetamine	8.0	0.01 - 0.1	1
Clortermine	~4.0	0.1 - 1.6	~1/20 to 1/30
Cocaine	8.0	0.01 - 0.4	-
Diethylpropion	~7.0	0.1 - 1.6	~1/10
Chlorphentermine	~4.0	0.1 - 1.6	~1/20 to 1/30
Fenfluramine	No self-administration	0.01 - 0.4	Not reinforcing

Data extracted from Griffiths, Brady, and Snell (1978).

The results indicate that while clortermine does maintain self-administration, it does so at a significantly lower rate and requires a much higher dose compared to d-amphetamine, a potent psychostimulant with high abuse potential. This suggests a lower reinforcing efficacy and abuse liability for clortermine.

Drug discrimination studies assess the subjective effects of a drug by training animals to recognize and differentiate the interoceptive cues produced by a specific substance. While specific drug discrimination data for clortermine is not readily available in the published literature, the general methodology provides a framework for how its subjective effects could be compared to known drugs of abuse. In such a study, animals would be trained to discriminate a known stimulant (e.g., cocaine or d-amphetamine) from saline. The test drug (clortermine) would then be administered to see if it substitutes for the training drug, indicating similar subjective effects.

Clinical Evidence

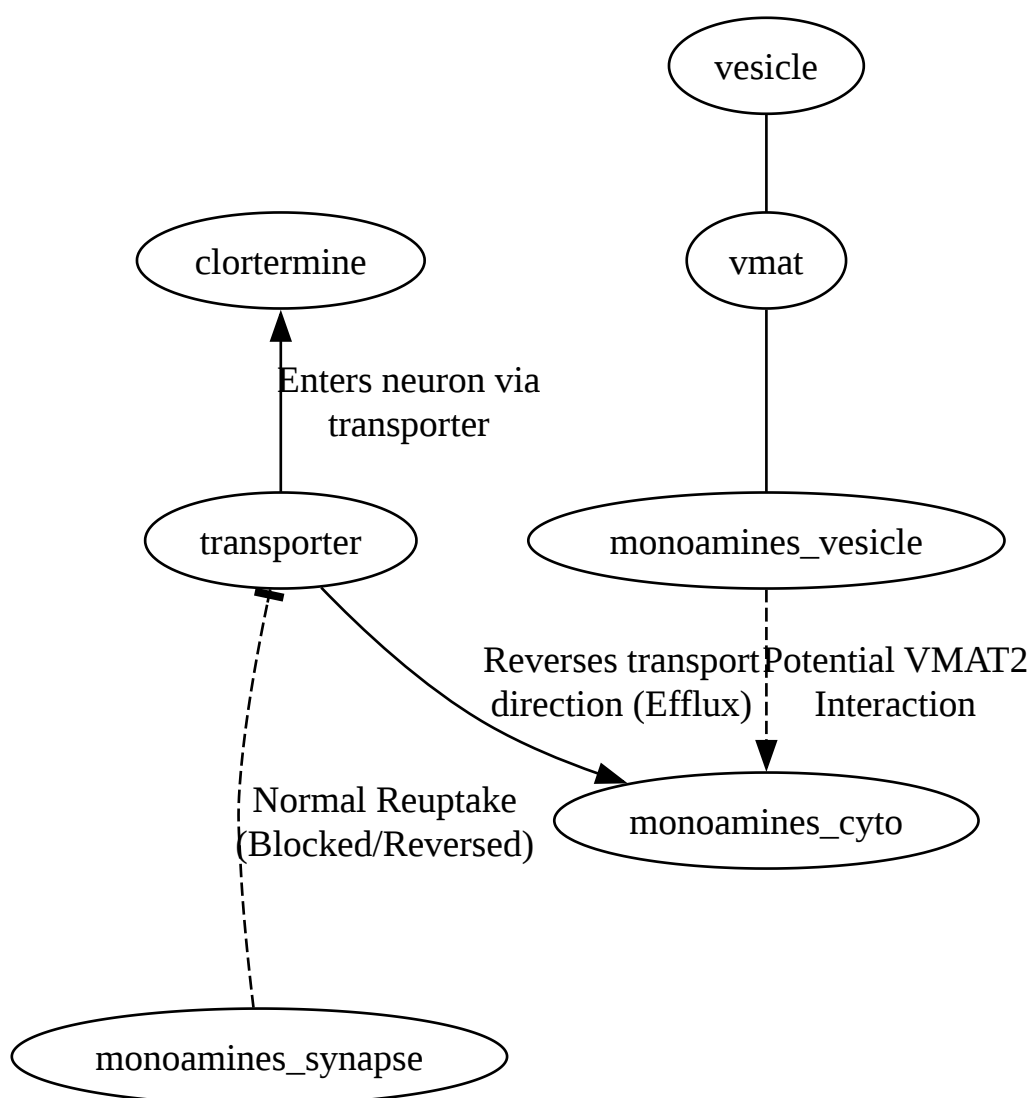
There is a lack of extensive clinical studies specifically designed to evaluate the abuse potential of **clortermine hydrochloride** in humans. The warnings about its abuse potential in historical drug literature are largely based on its classification as a sympathomimetic amine and its structural similarity to other anorectic agents.^[4]

Pharmacological Profile

The abuse potential of a drug is closely linked to its mechanism of action, particularly its interaction with the brain's reward pathways, which are primarily modulated by the monoamine neurotransmitters dopamine, serotonin, and norepinephrine.

Mechanism of Action

Clortermine is believed to exert its anorectic and stimulant effects by acting as a monoamine releasing agent. This involves the reversal of the normal function of monoamine transporters, leading to an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.



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The abuse liability of stimulants is strongly correlated with their ability to increase dopamine levels in the nucleus accumbens. It has been suggested that clortermine has a less pronounced effect on the dopamine transporter (DAT) compared to the serotonin (SERT) and norepinephrine (NET) transporters. This preferential activity at SERT and NET, with lower dopaminergic activity, is consistent with its reduced reinforcing properties observed in preclinical studies.

In Vitro Pharmacology

Quantitative data on the binding affinity (K_i) and monoamine release potency (EC_{50}) of clortermine at the three main monoamine transporters are not readily available in the public scientific literature. For the purpose of comparison, the following table presents data for the closely related compound, chlorphentermine (the para-chloro isomer of phentermine), which has been more extensively studied. It is important to note that this data may not be directly extrapolated to clortermine (the ortho-chloro isomer).

Table 3: In Vitro Monoamine Transporter Interaction Profile of Chlorphentermine

Compound	Transporter	K_i (nM) - Inhibition of Uptake	EC_{50} (nM) - Release
Chlorphentermine	DAT	-	2,650
NET	451	>10,000	
SERT	-	30.9	

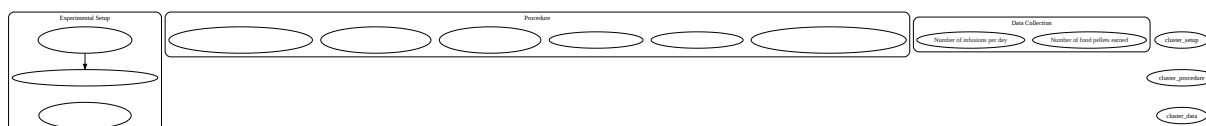
Data for chlorphentermine. Specific K_i and EC_{50} values for clortermine are not available in the cited literature. A hyphen (-) indicates data not found.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of a drug's abuse potential.

Intravenous Self-Administration in Baboons (Griffiths, Brady, and Snell, 1978)

This section outlines the methodology used in the key preclinical study that evaluated the reinforcing effects of clortermine.



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- Subjects: Adult male baboons (*Papio anubis*).
- Apparatus: Experimental chambers equipped with two levers and an automated infusion system connected to a chronic indwelling intravenous catheter.
- Procedure:
 - Baseline: Animals were first trained to self-administer cocaine (0.1 mg/kg/infusion) on a fixed-ratio 160 (FR 160) schedule, meaning 160 lever presses were required for a single infusion.
 - Substitution: Once stable responding was established, various doses of test drugs, including **clortermine hydrochloride**, were substituted for cocaine. Saline was also substituted as a negative control.

- Reinforcement Schedule: A 3-hour time-out period followed each infusion, allowing for a maximum of eight infusions per day.
- Concurrent Food-Reinforced Responding: A second lever was available, on which responding was reinforced with food pellets under a fixed-ratio 30 schedule. This allowed for the assessment of non-specific drug effects on motivated behavior.
- Data Analysis: The primary dependent variable was the number of infusions per day. The number of food pellets earned was also recorded.

Conclusion

Clortermine hydrochloride is classified as a Schedule III controlled substance by the DEA, indicating a recognized medical use but also a potential for abuse and dependence. The available preclinical data, primarily from self-administration studies in baboons, suggests that clortermine has a lower abuse liability compared to prototypical stimulants such as d-amphetamine. This is likely attributable to its pharmacological profile, which is thought to involve a greater effect on serotonin and norepinephrine systems than on the dopamine system. However, a notable gap in the publicly available literature is the lack of specific in vitro quantitative data on clortermine's interaction with monoamine transporters. Further research to elucidate these specific pharmacological properties would provide a more complete understanding of its abuse potential. The information presented in this guide is intended to serve as a valuable resource for professionals involved in the research, development, and regulation of CNS-active drugs.

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